molecular formula C7H7BrO2 B010137 4-Bromo-3-methoxyphenol CAS No. 102127-34-4

4-Bromo-3-methoxyphenol

Cat. No. B010137
M. Wt: 203.03 g/mol
InChI Key: UYDZUCNMZXCLJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-3-methoxyphenol and related compounds have been synthesized through various methods. For example, a study presents the synthesis and characterization of related compounds via spectroscopic techniques and single crystal X-ray diffraction, indicating methods for obtaining bromophenol derivatives efficiently (Demircioğlu et al., 2019). Another approach involves the total synthesis of biologically active, naturally occurring dibromo compounds starting from dimethoxyphenyl)methanol, highlighting the steps and yields in obtaining specific bromophenol structures (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxyphenol and its derivatives has been elucidated using techniques like X-ray diffraction and spectroscopy. For instance, the intramolecular and intermolecular interactions of certain bromophenol compounds were analyzed, showing the importance of hydrogen bonding and π-π stacking interactions in crystal packing (Yıldırım, 2021).

Chemical Reactions and Properties

The chemical reactions involving 4-Bromo-3-methoxyphenol derivatives can include halocyclization and demethylation. A study on the synthesis of spiro[4.5]trienones through intramolecular ipso-halocyclization of related compounds underlines the conditions and effectiveness of such reactions (Zhang & Larock, 2005). Additionally, the regioselective O-demethylation of aryl methyl ethers to obtain specific arylphenols is discussed, demonstrating the chemical versatility of bromophenol compounds (Akbaba et al., 2010).

Physical Properties Analysis

The physical properties of 4-Bromo-3-methoxyphenol derivatives, such as vapor pressure, vaporization, and sublimation enthalpies, are crucial for understanding their behavior in various environments. Research into methoxyphenols and their hydrogen-bonded complexes provides insight into these properties through thermochemical and spectroscopic studies, contributing to the knowledge of their stability and interactions (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromo-3-methoxyphenol, including reactivity and potential for forming complexes with metals, can be explored through computational studies. DFT computational studies offer insights into the molecular structure, electrostatic potential, and reactivity of bromophenol derivatives, highlighting their potential as ligands in metal complexes and their stability and hardness (Tanak, 2019).

Scientific Research Applications

  • DNA Binding Agent : A synthesized compound related to 4-Bromo-3-methoxyphenol shows potential as a DNA binding agent, useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including derivatives of 4-Bromo-3-methoxyphenol, exhibit carbonic anhydrase inhibitory properties. This could benefit treatments for conditions like glaucoma, epilepsy, ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • Natural Antioxidants : Compounds from the marine red alga Rhodomela confervoides, which include bromophenols, have shown potent scavenging activity against radicals. This suggests potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

  • Antioxidant and Anticancer Potential : Methylated and acetylated derivatives of bromophenols demonstrate significant antioxidant and anticancer potential, warranting further investigation for drug development (Dong et al., 2022).

  • Water Detoxification : The electrochemical reduction and oxidation of 4-bromophenol with specific catalytic cathodes have been effective in removing the compound from water, reducing its toxicity and ensuring overall detoxification (Xu et al., 2018).

  • Hydrogen Bond Analysis : Research on (E)-2-[(bromophenyl)iminomethyl]-4-methoxyphenols, related to 4-Bromo-3-methoxyphenol, shows the importance of intramolecular hydrogen bonds in their crystal packing and structure (Ozek et al., 2007).

  • Thermodynamic Properties : Studies on methoxyphenols and dimethoxybenzenes, including compounds like 4-Bromo-3-methoxyphenol, have explored their intermolecular and intramolecular hydrogen bonds, which influence their thermodynamic properties and structures (Varfolomeev et al., 2010).

Safety And Hazards

4-Bromo-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZUCNMZXCLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324513
Record name 4-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxyphenol

CAS RN

102127-34-4
Record name 4-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Methoxy-4-bromoaniline (D1) (10.0 g, 49 mmoles) in water (60 ml) and concentrated sulphuric acid (30 ml) was treated with a solution of sodium nitrite (3.4 g, 49 mmoles) in water (15 ml) dropwise keeping the temperature below 5° C. The resulting slurry was then added slowly to a mixture of water (60 ml) and concentrated sulphuric acid (30 ml) at 80° C. and stirred at this temperature for 3 hrs. The mixture was cooled and extracted with dichloromethane (2×200 ml). The organics were then extracted with 2N sodium hydroxide solutions (2×100 ml). The aqueous was washed with more dichloromethane (2×200 ml) then acidified to pH 1. Extraction with dichloromethane, drying (Na2SO4) and evaporation to dryness gave the title compound (D8) (6.95 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-phenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature was added N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions. The yellow reaction mixture was stirred at room temperature for 12 h. Sodium bicarbonate solution (5 mL) was added and the product was extracted with diethyl ether (2×100 mL). The organic layers were washed with brine (1×20 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 10-30% ethyl acetate in hexanes yielded 2-bromo-5-methoxy-phenol (0.801 g, 49%) and 4-bromo-5-methoxy-phenol (0.396 g, 24%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.478 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methoxyphenol
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4-Bromo-3-methoxyphenol
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Reactant of Route 6
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4-Bromo-3-methoxyphenol

Citations

For This Compound
38
Citations
S Cardinal, N Voyer - Tetrahedron Letters, 2013 - Elsevier
… acid is obtained in two steps from commercially available 4-bromo-3-methoxyphenol 6. … acid was prepared in two steps from commercially available 4-bromo-3-methoxyphenol 6 (Fig. 4). …
Number of citations: 27 www.sciencedirect.com
S Bhatt, SK Nayak - Synthetic communications, 2007 - Taylor & Francis
Copper(II) bromide was found to be a simple and efficient reagent for monobromination of electron‐rich aromatic compounds at room temperature. The reaction proceeded smoothly …
Number of citations: 48 www.tandfonline.com
Y Zhao, Z Li, C Yang, R Lin… - Beilstein journal of organic …, 2014 - beilstein-journals.org
… The direct treatment of 3-methoxyphenol under the same reaction conditions afforded 2- and 4-bromo-3-methoxyphenol with a ratio of 3:2 in a synthetically acceptable yield (Table 2, …
Number of citations: 42 www.beilstein-journals.org
KE Dudley - 2017 - digitalcommons.wku.edu
… Quench of the reaction after one minute of stirring resulted in a 100% GC yield of 4bromo-3-methoxyphenol. Isolation of the product produced an impure oil, which was not further …
Number of citations: 2 digitalcommons.wku.edu
PD Nahide, V Ramadoss… - European Journal of …, 2018 - Wiley Online Library
… The 4-bromo-3-methoxyphenol gave rise to bromophenol 16 in moderate 52 % yield. Finally, the 3-iodophenol and 3-(4-chlorphenyl)phenol were chlorinated in excellent yields of 72 % …
T Kim, SA Lee, T Noh, P Choi, SJ Choi… - Journal of natural …, 2019 - ACS Publications
… By following the procedure described above for the preparation 7a, the reaction with 4-bromo-3-methoxyphenol (447 mg, 2.20 mmol) instead of 4-bromophenol was performed. …
Number of citations: 12 pubs.acs.org
EM Wiensch, DP Todd, J Montgomery - ACS Catalysis, 2017 - ACS Publications
… This effort began from a common substrate 4-bromo-3-methoxyphenol, which was converted to carbamate derivative 20 and pivalate derivative 21 (Scheme 2). A palladium-catalyzed …
Number of citations: 33 pubs.acs.org
Y Masuda, Y Sakurai, H Sugiura, S Míyake… - Liquid …, 1991 - Taylor & Francis
… Compound 9 was prepared by the esterification of 4-(4-alkyloxybenzoyloxy)benzoyl chlorides [ 101 and 4-bromo-3-methoxyphenol in dry pyridine, followed by cyanation according to …
Number of citations: 21 www.tandfonline.com
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
… The following compound was obtained according to the general procedure A, by using 4-bromo-3-methoxyphenol as starting material and NH 4 I. The crude material was purified by …
Number of citations: 31 pubs.acs.org
S Cardinal, PA Paquet-Côté, J Azelmat… - Bioorganic & Medicinal …, 2017 - Elsevier
… 4-Bromo-3-methoxyphenol 25 (0.682 mmol, 0.200 g) was dissolved in freshly distilled THF (7 mL) in an oven-dried three-neck flask under argon. The temperature was cooled to −78 C …
Number of citations: 29 www.sciencedirect.com

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